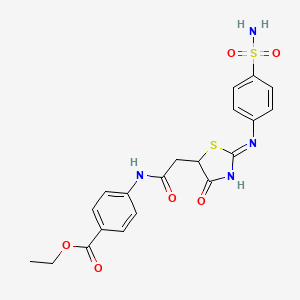

Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate

Description

Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate is a heterocyclic compound featuring a 4,5-dihydrothiazole core fused with a sulfonamide-substituted phenyl group and linked via an acetamido bridge to an ethyl benzoate moiety. This structure combines a thiazolidinone ring (known for antimicrobial and anti-inflammatory properties) with a sulfonamide group (a classic pharmacophore in antibacterial agents) .

Properties

IUPAC Name |

ethyl 4-[[2-[4-oxo-2-(4-sulfamoylphenyl)imino-1,3-thiazolidin-5-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S2/c1-2-30-19(27)12-3-5-13(6-4-12)22-17(25)11-16-18(26)24-20(31-16)23-14-7-9-15(10-8-14)32(21,28)29/h3-10,16H,2,11H2,1H3,(H,22,25)(H2,21,28,29)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJANLDSVIACKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate typically involves multiple steps. One common method starts with the reaction of p-fluoro aniline with sodium nitrite to form a diazonium salt. This intermediate is then reacted with ethyl-2-benzyl-3-oxobutanoate, followed by refluxing in concentrated hydrochloric acid to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to improve reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

One of the most significant applications of Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate is its potential as an enzyme inhibitor. Research indicates that compounds with similar structural features can inhibit key enzymes involved in metabolic pathways:

- Acetylcholinesterase Inhibition: Compounds that contain thiazole and sulfonamide groups have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that this compound may exhibit inhibitory activity against acetylcholinesterase, potentially leading to increased acetylcholine levels in the brain .

Anticancer Activity

The compound's ability to interact with specific biological targets also positions it as a potential anticancer agent. Studies have highlighted that derivatives of thiazole and sulfonamide exhibit cytotoxic effects on cancer cells by disrupting essential cellular processes:

- Mechanisms of Action: It is hypothesized that Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate may interfere with the signaling pathways of cancer cells, promoting apoptosis or inhibiting proliferation .

Synthesis and Research Findings

The synthesis of Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate typically involves multi-step reactions that require careful optimization to achieve high yields and purity.

Synthetic Pathway Overview:

- Starting Materials: The synthesis begins with readily available sulfonamide derivatives and thiazole precursors.

- Reagents and Conditions: Various reagents such as acetic anhydride or coupling agents may be employed to facilitate the formation of the desired amide linkages.

- Purification Techniques: Crystallization or chromatography is often necessary to purify the final product.

Case Studies and Research Insights

Several studies have explored the efficacy of similar compounds in clinical settings:

- Alzheimer's Disease Models: Research has demonstrated that compounds with thiazole scaffolding can significantly inhibit acetylcholinesterase activity in vitro, suggesting potential therapeutic benefits for Alzheimer's patients .

- Cancer Cell Lines: In vitro assays using various cancer cell lines have shown that thiazole-containing compounds can induce apoptosis, highlighting their potential as anticancer agents .

Mechanism of Action

The exact mechanism of action for Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate is not well-documented. compounds with similar structures often exert their effects by interacting with specific enzymes or receptors, inhibiting their activity, or modulating biochemical pathways. The sulfonamide group, in particular, is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit bacterial dihydropteroate synthase.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two structurally related molecules:

4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide (Compound A, from )

Ethyl 4-[[2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate (Compound B, from )

Table 1: Key Structural Differences

| Feature | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Heterocycle | 4,5-Dihydrothiazole | Thiazolo[4,5-d]pyridazine (fused tricyclic) | Pyrimido[5,4-b]indole (fused tricyclic) |

| Sulfonamide Position | Directly on phenylamino group (thiazole ring) | On benzene ring | Absent; replaced with sulfanyl group |

| Key Substituents | Ethyl benzoate ester | Methyl groups on thiazole | 4-Nitrophenyl group |

| Hydrogen Bonding Sites | Amide (acetamido), sulfonamide NH₂ | Ketonic O, sulfonamide NH₂ | Nitro group (electron-withdrawing), thioether |

Table 2: Hypothetical Activity Profile (Based on Structural Analogues)

| Compound | Proposed Primary Activity | Key Functional Groups | Potential Targets |

|---|---|---|---|

| Target Compound | Antibacterial | Sulfonamide, dihydrothiazole | Dihydropteroate synthase (DHPS) |

| Compound A | Antibacterial | Sulfonamide, fused thiazole | DHPS, DNA gyrase |

| Compound B | Anticancer | Nitrophenyl, pyrimidoindole | Tyrosine kinases, DNA topoisomerase |

Biological Activity

Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₈H₁₈N₄O₄S

- Molecular Weight: 382.43 g/mol

- CAS Number: 795282-95-0

This structure features a benzoate moiety linked to a thiazole derivative, which is crucial for its biological activity.

-

Antimicrobial Activity :

- Studies have indicated that compounds similar to Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate exhibit significant antimicrobial properties. The thiazole ring is known for enhancing the interaction with bacterial enzymes, leading to inhibition of bacterial growth .

-

Inhibition of Enzymatic Activity :

- The presence of the sulfonamide group in the structure suggests potential inhibition of carbonic anhydrase, an enzyme critical for various physiological processes. Inhibition studies have shown that related compounds can effectively reduce enzyme activity, which could translate into therapeutic benefits in conditions like glaucoma and edema .

- Anticancer Properties :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of related thiazole derivatives. The results demonstrated that compounds with similar structural motifs to Ethyl 4-(2-(4-oxo-2-((4-sulfamoylphenyl)amino)-4,5-dihydrothiazol-5-yl)acetamido)benzoate exhibited Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound could significantly decrease cell viability at concentrations above 10 µM. Mechanistic investigations suggested that this effect is mediated through the activation of caspase pathways, leading to programmed cell death .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.